molecular formula C26H25N5O4 B14110353 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14110353
M. Wt: 471.5 g/mol
InChI Key: AGKCHNAMKHIZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 2,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Addition of the 2-methylallyl group: This can be done through alkylation reactions using suitable alkylating agents.

    Incorporation of the phenyl group: This step may involve cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxybenzylamine: A related compound with similar functional groups.

    1-methyl-3-phenylimidazo[2,1-f]purine: Shares the imidazo[2,1-f]purine core structure.

    2-methylallyl derivatives: Compounds with similar alkyl groups.

Uniqueness

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of multiple functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25N5O4

Molecular Weight

471.5 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H25N5O4/c1-16(2)14-30-24(32)22-23(28(3)26(30)33)27-25-29(22)15-20(17-9-7-6-8-10-17)31(25)19-12-11-18(34-4)13-21(19)35-5/h6-13,15H,1,14H2,2-5H3

InChI Key

AGKCHNAMKHIZPX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.